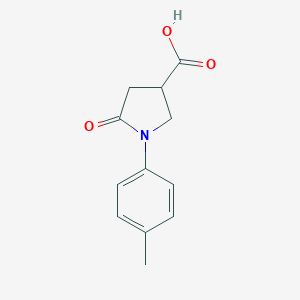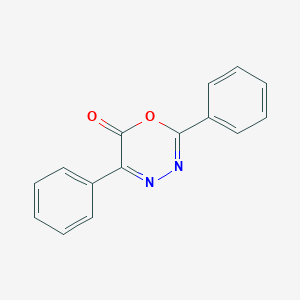
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
"5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic molecules and understanding their properties and reactions. This compound, like others in its category, serves as a building block in the synthesis of various chemicals and materials, offering insights into molecular interactions and behavior.
Synthesis Analysis
The synthesis of similar compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, has been achieved through three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. The process involves in-situ generation of labile intermediates through regioselective decarboxylation (Lichitsky et al., 2010).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of closely related compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been explored using various techniques like FT-IR, NMR, and UV, alongside quantum chemical methods. These studies highlight the importance of molecular electrostatic potential, dipole moment, and polarizability in understanding the compound's behavior (Devi, Bishnoi, & Fatma, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid have been demonstrated to be significantly influenced by intramolecular hydrogen bonding interactions. These interactions not only define the molecular structure but also impact the charge transfer processes within the molecule, affecting its emission and second hyperpolarizability properties (Muthuraja et al., 2018).
Applications De Recherche Scientifique
Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated. This study employed techniques like FT-IR, NMR, UV, and quantum chemical methods to understand its properties, such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).
Potential Antibacterial Drugs : A number of derivatives of 5-oxo-1-phenyl-pyrrolidine-3-carboxylic acid were synthesized as potential antibacterial drugs. These compounds showed moderate to good activity against gram-positive and gram-negative bacteria (Devi et al., 2018).
Hydrogen Bonding Influence on Molecular Properties : A study on N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid (TOPCA) highlighted the influence of intramolecular hydrogen bonding on its molecular properties. Intramolecular hydrogen bonding interactions were found to stimulate the emission property of TOPCA and induce its second hyperpolarizability (Muthuraja et al., 2018).
Stable Free Radicals for Biophysical and Biomedical Research : In the context of magnetic resonance spectroscopy and imaging, stable free radicals of the pyrrolidine series, including analogs of 5-oxo-pyrrolidine-3-carboxylic acid, are used as molecular probes and labels. These compounds demonstrate high stability in biological systems (Dobrynin et al., 2021).
Asymmetric Michael Addition Reactions : The synthesis of pyrrolidine-3-carboxylic acid derivatives through asymmetric Michael addition reactions was investigated. This method was used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids (Yin, Garifullina, & Tanaka, 2017).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBXWUBOAVLXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372431 | |
| Record name | 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |
CAS RN |
133747-57-6 | |
| Record name | 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)







